molecular formula C18H17BrN2O3 B2552499 3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941993-10-8

3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2552499
CAS No.: 941993-10-8
M. Wt: 389.249
InChI Key: SSPJICILXUJMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound offered for research purposes. All products are for Research Use Only (RUO) and are not intended for diagnostic or therapeutic use in humans or animals. Benzamide compounds are a significant area of investigation in medicinal chemistry. Structurally related molecules have been explored in various research contexts, including as potential scaffolds in the development of biologically active agents. For instance, some benzamide and nicotinamide analogs have been investigated for their methods of use in inhibiting biological targets relevant to oncology . Furthermore, compounds featuring a pyrrolidinone moiety, similar to the 2-oxopyrrolidin-1-yl group in this molecule, are found in research compounds such as P2Y12 receptor antagonists and are frequently utilized as building blocks in drug discovery . Researchers value this class of compounds for its potential to interact with specific protein targets. The structural features of this benzamide—including the bromo-substituted aromatic ring, the benzamide linkage, and the methoxyphenylpyrrolidinone group—suggest it may serve as a valuable intermediate or core structure for the design and synthesis of novel compounds for biochemical screening.

Properties

IUPAC Name

3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-24-16-11-14(7-8-15(16)21-9-3-6-17(21)22)20-18(23)12-4-2-5-13(19)10-12/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPJICILXUJMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including anti-inflammatory or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Key structural analogs include VEGFR-2 inhibitors (e.g., ZINC33268577, ZINC1162830) and other benzamide derivatives. A comparative analysis is provided below:

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Structural Features
BI95307 359.22 1 5 5 3-Bromo benzamide, 3-methoxy, 4-(2-oxopyrrolidin-1-yl) phenyl group
ZINC33268577 ~450 (estimated) 1 5 5 4-Methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl substituent
ZINC1162830 ~450 (estimated) 1 5 7 2-Chlorophenoxy group, phenylisoindol moiety
Tivozanib 472.45 2 7 6 Clinically approved VEGFR-2 inhibitor with quinoline and ureido groups
291292-04-1 ~360 (estimated) 1 4 6 N-Methyl, 2-(3,4-dimethoxyphenyl)ethyl substituent
Key Observations:

H-Bonding Capacity: BI95307 shares one H-bond donor and five acceptors with ZINC33268577 and ZINC1162830, but fewer than tivozanib (2 donors, 7 acceptors).

Rotatable Bonds : BI95307 has five rotatable bonds, similar to ZINC33268577 but fewer than ZINC1162830 (7) and 291292-04-1 (6). Lower rotatable bonds may improve metabolic stability and oral bioavailability .

Substituent Effects: The 3-bromo and 4-pyrrolidinone groups in BI95307 enhance steric bulk and hydrogen-bonding capacity compared to analogs with chlorophenoxy (ZINC1162830) or dimethoxyphenyl (291292-04-1) groups.

Pharmacological and Functional Insights

  • VEGFR-2 Inhibition: ZINC33268577 and ZINC1162830 exhibit shape similarity to tivozanib (Shape Tanimoto >0.7) but differ in chemical group orientation (Color Tanimoto <0.3) .
  • Hydrogen-Bonding Networks: The pyrrolidinone in BI95307 can act as both a hydrogen-bond acceptor (via carbonyl) and donor (via NH in tautomeric forms), enabling interactions with kinase ATP-binding pockets . This contrasts with ZINC1162830’s phenylisoindol group, which lacks direct H-bond donors.

Biological Activity

3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a bromophenyl group, a methoxy group, and an oxopyrrolidinyl moiety, contributing to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative analyses with similar compounds.

The molecular formula of this compound is C18H20BrN2O3, with a molecular weight of approximately 396.27 g/mol. The structure includes various functional groups that enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromophenyl group may facilitate hydrophobic interactions, while the methoxy and oxopyrrolidinyl groups can form hydrogen bonds or engage in electrostatic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Antiproliferative Effects

Research indicates that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 1.2 μM to 5.3 μM against non-small cell lung cancer (NSCLC) cell lines, indicating potent inhibitory effects on cancer cell proliferation .

Antioxidant Activity

In addition to antiproliferative properties, several studies have highlighted the antioxidant capabilities of methoxy-substituted benzamide derivatives. For example, compounds with similar structures showed improved antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene), suggesting potential applications in oxidative stress-related conditions .

Antibacterial Activity

The antibacterial properties of related compounds have also been investigated. Some derivatives exhibited selective activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 μM . This suggests that the compound may have potential therapeutic applications in treating bacterial infections.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological activities influenced by variations in substituents. For example:

Compound NameStructureIC50 (μM)Antibacterial Activity
This compoundC18H20BrN2O31.2 - 5.3Moderate against E. faecalis
4-bromo-N-(3,5-dimethoxyphenyl)benzamideC18H20BrN2O42.2 - 4.4Not reported
5-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamideC16H15BrN2O4Not specifiedNot reported

This table illustrates how minor modifications in chemical structure can significantly alter biological activity.

Case Studies

Several case studies have examined the efficacy of compounds related to this compound:

  • Anticancer Activity : In a study involving various cancer cell lines, derivatives displayed strong antiproliferative effects, particularly against NSCLC cells with FGFR1 amplification . The findings suggest that these compounds could serve as lead candidates for developing new anticancer therapies.
  • Oxidative Stress : A study focused on the antioxidant properties of methoxy-substituted benzamides found that certain derivatives outperformed traditional antioxidants in reducing oxidative damage in cellular models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.